Quantified Lipophilicity Differentiation: XLogP of Methyl 7-ethoxy-1-benzofuran-2-carboxylate vs. Core Scaffold
The target compound (Methyl 7-ethoxy-1-benzofuran-2-carboxylate) possesses a calculated XLogP of 2.8, which is significantly higher than the unsubstituted core scaffold, Methyl benzofuran-2-carboxylate . This quantifiable difference in lipophilicity is a primary driver for selecting this specific analog over the simpler core, as it can influence critical drug-like properties such as membrane permeability and metabolic stability [1].
| Evidence Dimension | Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | Methyl benzofuran-2-carboxylate (CAS 1646-27-1) |
| Quantified Difference | Increase in XLogP |
| Conditions | Calculated value based on chemical structure |
Why This Matters
For procurement in medicinal chemistry programs, this data justifies selecting the more lipophilic 7-ethoxy analog when targeting intracellular or membrane-bound proteins, as it is predicted to have superior passive membrane permeability.
- [1] Arnott, J.A.; Planey, S.L. The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 2012, 7(10), 863-875. View Source
